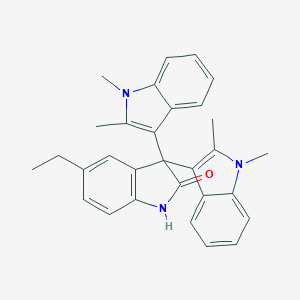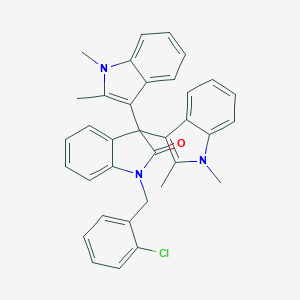![molecular formula C25H28ClNO2S2 B307486 2-[(2-chlorobenzyl)sulfanyl]-4-(3,5-ditert-butyl-4-hydroxybenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307486.png)
2-[(2-chlorobenzyl)sulfanyl]-4-(3,5-ditert-butyl-4-hydroxybenzylidene)-1,3-thiazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chlorobenzyl)sulfanyl]-4-(3,5-ditert-butyl-4-hydroxybenzylidene)-1,3-thiazol-5(4H)-one is a compound that belongs to the thiazole family. It is a synthetic compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-4-(3,5-ditert-butyl-4-hydroxybenzylidene)-1,3-thiazol-5(4H)-one involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species. The compound also modulates various signaling pathways involved in inflammation and cancer progression. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)sulfanyl]-4-(3,5-ditert-butyl-4-hydroxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell and animal models. The compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Furthermore, it has been shown to inhibit tumor growth and metastasis in various cancer models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[(2-chlorobenzyl)sulfanyl]-4-(3,5-ditert-butyl-4-hydroxybenzylidene)-1,3-thiazol-5(4H)-one is its broad range of potential applications in various fields, including medicinal chemistry, biochemistry, and material science. The compound is relatively easy to synthesize and has been shown to exhibit excellent stability and solubility properties. However, one of the limitations of the compound is its potential toxicity and side effects, which need to be carefully evaluated before its clinical use.
Future Directions
The future directions for the research on 2-[(2-chlorobenzyl)sulfanyl]-4-(3,5-ditert-butyl-4-hydroxybenzylidene)-1,3-thiazol-5(4H)-one include further studies on its potential applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound can be further modified to improve its pharmacokinetic and pharmacodynamic properties. Furthermore, the compound can be studied for its potential use in nanomedicine and drug delivery systems.
Synthesis Methods
The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-4-(3,5-ditert-butyl-4-hydroxybenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-chlorobenzyl mercaptan with 3,5-ditert-butyl-4-hydroxybenzaldehyde and 2-aminothiazole in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the target compound. The synthesis method has been optimized for high yield and purity, and the compound has been characterized using various spectroscopic techniques.
Scientific Research Applications
2-[(2-chlorobenzyl)sulfanyl]-4-(3,5-ditert-butyl-4-hydroxybenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
properties
Product Name |
2-[(2-chlorobenzyl)sulfanyl]-4-(3,5-ditert-butyl-4-hydroxybenzylidene)-1,3-thiazol-5(4H)-one |
|---|---|
Molecular Formula |
C25H28ClNO2S2 |
Molecular Weight |
474.1 g/mol |
IUPAC Name |
(4Z)-2-[(2-chlorophenyl)methylsulfanyl]-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazol-5-one |
InChI |
InChI=1S/C25H28ClNO2S2/c1-24(2,3)17-11-15(12-18(21(17)28)25(4,5)6)13-20-22(29)31-23(27-20)30-14-16-9-7-8-10-19(16)26/h7-13,28H,14H2,1-6H3/b20-13- |
InChI Key |
QAOFLMJUYIJZER-MOSHPQCFSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3Cl |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3Cl |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)
![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)

![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![3-(Allylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307410.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307412.png)


![3-(Allylsulfanyl)-6-[3-(cyclopentyloxy)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307417.png)
![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)

![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl benzyl ether](/img/structure/B307424.png)
![1-{6-[2-(benzyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307425.png)
![2-Bromo-4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-6-ethoxyphenyl acetate](/img/structure/B307426.png)